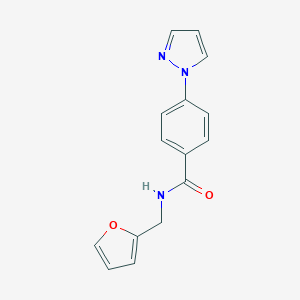![molecular formula C19H27N3O3 B230148 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane, also known as NPC-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. NPC-15 is a member of the azepane family of compounds and is known to possess several unique properties that make it an attractive candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to produce several biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is known to have inhibitory effects on neuronal activity. Additionally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to reduce the levels of glutamate, which is a neurotransmitter that is known to have excitatory effects on neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane for lab experiments is its potent anticonvulsant activity. This makes it an attractive candidate for the study of epilepsy and other seizure disorders. However, one of the main limitations of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane. For example, further investigation is needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the optimal dosage and administration route for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane in animal models. Finally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane may have potential applications in the treatment of other neurological disorders, such as anxiety and depression, and further investigation is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis method for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane involves several steps, including the reaction of piperidine with 3-nitrobenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the desired product, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane.
Applications De Recherche Scientifique
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been studied extensively for its potential applications in the field of pharmacology. It has been found to possess several unique properties that make it an attractive candidate for further investigation. For example, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy.
Propriétés
Formule moléculaire |
C19H27N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-18(13-16)22(24)25/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2 |
Clé InChI |
AJDZLYNGPYTDNR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

